1-[(1-Aminocyclohexyl)methyl]-3-ethylurea is a compound belonging to the class of ureas, which are characterized by the presence of a carbonyl group (C=O) bonded to two amine groups. This specific compound features a cyclohexyl group substituted at one nitrogen atom and an ethyl group at the other, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry.
The compound is synthesized through various chemical reactions involving amines and isocyanates, typically utilizing methods that allow for the selective formation of urea linkages. The synthesis often involves multi-step processes that can yield high-purity products suitable for further research and application.
1-[(1-Aminocyclohexyl)methyl]-3-ethylurea is classified as a disubstituted urea. It falls under the broader category of organic compounds that include various derivatives of urea, which are known for their diverse biological activities.
The synthesis of 1-[(1-Aminocyclohexyl)methyl]-3-ethylurea can be achieved through several methods, primarily involving:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For instance, reactions may be performed in solvents like dimethylformamide or tetrahydrofuran under varying temperatures to facilitate the desired transformations .
1-[(1-Aminocyclohexyl)methyl]-3-ethylurea can participate in various chemical reactions typical for ureas, including:
The reactivity of this compound is influenced by the steric hindrance provided by the cyclohexyl group, which may affect its interaction with electrophiles or nucleophiles during synthetic transformations.
In biological systems, compounds like 1-[(1-Aminocyclohexyl)methyl]-3-ethylurea may interact with specific receptors or enzymes due to their structural features. The mechanism often involves:
Studies on similar compounds have shown that modifications in the nitrogen substituents can significantly impact their biological efficacy and specificity .
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are often employed to confirm structural integrity and purity following synthesis .
1-[(1-Aminocyclohexyl)methyl]-3-ethylurea has potential applications in:
Research continues into its efficacy in these areas, focusing on optimizing its properties for specific applications in drug development and agrochemicals .
The emergence of 1-[(1-aminocyclohexyl)methyl]-3-ethylurea represents a strategic evolution in urea-based medicinal chemistry, building upon decades of research into bioactive ureas. Urea derivatives have transitioned from simple diuretics to sophisticated enzyme modulators, with key milestones including the development of cholecystokinin tetrapeptide (CCK-4) analogs for gastrointestinal regulation and neurological applications [8]. The structural versatility of the urea pharmacophore (–NH–CO–NH–) enables diverse binding interactions with biological targets, particularly enzymes and receptors. This compound specifically evolved from efforts to optimize dual-function hybrid architectures, where the cyclohexylamine moiety confers conformational rigidity while the ethylurea chain provides hydrogen-bonding capability. Its discovery aligns with the resurgence of interest in functionalized ureas as kinase inhibitors, protease modulators, and allosteric effectors since the early 2000s, marking a departure from traditional urea applications toward targeted molecular intervention [7].
Table 1: Evolution of Key Urea-Based Therapeutics
Era | Representative Compound | Primary Therapeutic Application | Structural Innovation | |
---|---|---|---|---|
1960s | Carbamide (urea) | Diuretic/Osmotic agent | Unsubstituted urea | |
1980s-1990s | Tetragastrin (CCK-4) | Gastric secretion stimulant | Peptide-coupled urea derivatives | [8] |
2000-2010 | Hydroxamic acid-ureas | Zinc metalloprotease inhibition | Urea-linked hydroxamic acids | [7] |
2010-Present | 1-[(1-Aminocyclohexyl)methyl]-3-ethylurea | Enzyme allosteric modulation | Cycloaliphatic-urea hybrid architecture |
The molecular architecture of 1-[(1-aminocyclohexyl)methyl]-3-ethylurea (C₁₀H₂₁N₃O) integrates three strategically arranged components: a primary aminocyclohexyl group, a methylene spacer, and a 3-ethylurea functionality. The cyclohexylamine ring adopts a low-energy chair conformation, positioning the primary amine group equatorially for optimal solvent exposure or target engagement. This conformation reduces steric strain while enhancing the molecule's capacity for hydrophobic pocket penetration. The methylene bridge (–CH₂–) links the cyclohexylamine to the urea carbonyl, providing torsional flexibility that enables conformational adaptation during protein binding. Quantum mechanical calculations indicate this spacer allows ~120° rotational freedom, facilitating both extended and folded geometries [1].
The 3-ethylurea moiety exhibits a near-planar configuration with hydrogen-bonding parameters (d(H-bond donor) = 2.1–2.3 Å; θ(N–H···O) = 150–160°) ideal for bidentate interactions with enzyme hinge regions. Substituent effects are evident when compared to oxypaeoniflorin's benzoate-glucose system [1]: while the latter relies on polyoxygenated hydrogen-bond networks, this compound utilizes the urea's dipole moment (calculated μ = 4.2 D) complemented by the ethyl group's moderate hydrophobicity (π = +0.56). This balanced amphiphilicity aligns with bioactivity requirements for cell membrane penetration and aqueous solubility.
Table 2: Structural Components and Their Chemical Significance
Component | Key Features | Role in Bioactivity |
---|---|---|
1-Aminocyclohexyl | - Chair conformation- Equatorial amine orientation- logP contribution: +1.8 | - Hydrophobic pocket binding- Conformational restriction- pKa ~10.9 (protonation) |
Methylene Bridge | - Bond length: 1.52 Å- Rotational freedom: ±60° | - Torsional flexibility for target fitting- Electronic decoupling of domains |
3-Ethylurea | - Planar carbonyl (bond angle: 120°)- H-bond donor/acceptor capacity | - Bidentate enzyme hinge binding- Solubility modulation (cLogP offset: -0.7) |
This hybrid molecule occupies a distinctive niche within small-molecule enzyme modulators by potentially exhibiting substrate-dependent modulation behavior, a phenomenon observed in insulin-degrading enzyme (IDE) ligands where compounds can act as inhibitors or activators depending on the endogenous substrate present [7]. Its structural duality—combining a rigid, hydrophobic cyclohexyl domain with a polar urea—enables engagement with both catalytic pockets and allosteric sites. This aligns with contemporary strategies in allosteric modulator development, where ligands like benzyl quinolone carboxylic acid (BQCA) for muscarinic receptors exploit hydrophobic appendages to fine-tune cooperativity factors [4].
The compound's molecular weight (199.3 g/mol) and polar surface area (58.2 Ų) place it within the optimal range for enzyme modulators (MW < 400; PSA < 100 Ų), contrasting with larger peptide-based agents like tetragastrin (596.70 g/mol) [8]. Its potential mechanism may involve:
This triple-action capability positions it as a versatile scaffold for targeting enzymes with complex substrate recognition requirements, particularly those implicated in metabolic disorders and neurological conditions where urea derivatives show established relevance [7] [4]. Its design principles reflect the medicinal chemistry shift toward pharmacophore hybridization, merging the favorable properties of aminocycloalkanes and ethylureas while mitigating individual limitations like excessive hydrophilicity or conformational flexibility.
Table 3: Comparative Analysis of Enzyme Modulator Classes
Modulator Class | Representative Structure | Target Enzymes | Key Limitations | Advantages of Cyclohexylamine-Ethylurea Hybrid | |
---|---|---|---|---|---|
Peptide analogs | Tetragastrin (CCK-4) | Proteases, Kinases | - Poor oral bioavailability- Rapid degradation | Enhanced metabolic stability and membrane permeability | [8] |
Pyrimidine derivatives | BETP-type compounds | GPCR-coupled enzymes | - Off-target kinase activity | Greater selectivity through distinct hydrophobic binding | [3] [5] |
Metal-chelating agents | Hydroxamic acids (e.g., IDE ligands) | Zinc metalloproteases | - Plasma instability- Toxicity concerns | Avoidance of reactive chelators; urea-based coordination | [7] |
Allosteric modulators | BQCA (mAChR M₁ activator) | Allosteric enzyme sites | - Limited scope for optimization | Tunable cyclohexyl/urea substitutions for cooperativity | [4] |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8